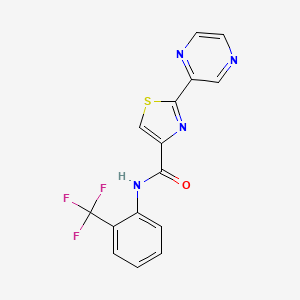

2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

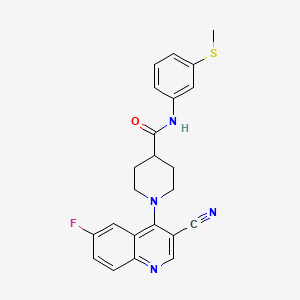

The compound under discussion is a part of a class of organic compounds that have been synthesized and characterized for various applications, including antimicrobial and antifungal activities, as well as potential anticancer properties. These compounds are generally synthesized through reactions involving specific precursors to pyrazine and thiazole derivatives, leveraging various chemical methodologies to achieve the desired molecular architecture.

Synthesis Analysis

Synthesis of similar compounds involves multi-step chemical processes starting from basic precursors like ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate and thiosemicarbazide, leading to a library of compounds through solution-phase chemistry and catalytic processes. For instance, the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides involved a five-step process, indicating the complexity and precision required in such synthetic processes (Donohue et al., 2002).

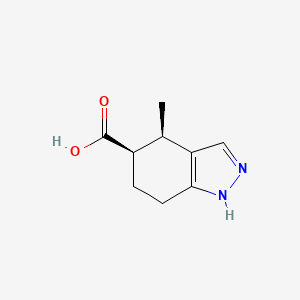

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic techniques such as NMR, IR, mass spectrometry, and sometimes X-ray crystallography. The detailed structural analysis aids in understanding the compound's framework and predicting its reactivity and interaction with biological targets.

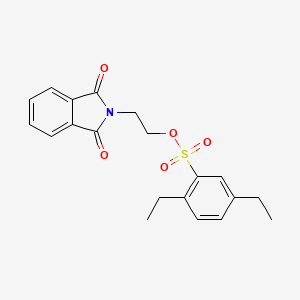

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming new derivatives and exhibiting a range of chemical properties. Reactions include cyclization, coupling, and substitutions, leading to the formation of new annelated pyran, thiazole, triazole, and triazine derivatives, each with distinct chemical behaviors and potential applications.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for determining the compound's suitability for different applications. For example, the crystalline structure provides insights into the compound's stability and potential interactions in biological systems.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and potential biological activities, are central to understanding the compound's applications. These compounds have shown a range of biological activities, from antimicrobial to anticancer properties, attributed to their unique chemical structures.

For further in-depth exploration and a more comprehensive understanding of "2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide," the following references provide detailed insights into the synthesis, structure, and properties of related compounds:

- (Donohue et al., 2002): Design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides.

Scientific Research Applications

Inhibition of Photosynthetic Electron Transport

Research has shown that compounds similar to 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide can act as inhibitors of photosynthetic electron transport. This characteristic is particularly significant in the context of agricultural chemistry, where such compounds could potentially be developed into herbicides. For example, a study by Vicentini et al. (2005) explored pyrazole derivatives, which showed inhibitory properties in the micromolar range, comparable to commercial herbicides like diuron and hexazinone. The study suggests the potential for developing similar compounds for agricultural applications (Vicentini et al., 2005).

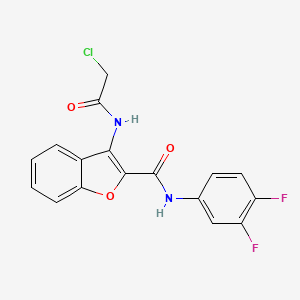

Antibacterial and Antifungal Properties

Another significant application of compounds similar to 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide is in the field of antimicrobial research. Senthilkumar et al. (2021) synthesized a compound through a reaction involving pyrazine-2-carboxylic acid, which exhibited antibacterial and antifungal activities. This suggests the potential of such compounds in developing new antimicrobial agents, especially against specific strains of bacteria and fungi (Senthilkumar, Umarani, & Satheesh, 2021).

Antitubercular Activity

The structural components of 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide also indicate potential antitubercular properties. Sivakumar and Rajasekaran (2013) investigated Schiff bases of pyrazol-5-ones and found significant activity against Mycobacterium tuberculosis. This highlights the compound's relevance in tuberculosis research and the possibility of developing new antitubercular agents (Sivakumar & Rajasekaran, 2013).

Antiviral Drug Discovery

Compounds with a similar structural framework have been explored in antiviral drug discovery. De Clercq (2009) reviewed various compounds, including pyrazine derivatives, highlighting their potential in developing treatments for viral infections. This suggests that 2-(pyrazin-2-yl)-N-(2-(trifluoromethyl)phenyl)thiazole-4-carboxamide could also be relevant in the context of antiviral research (De Clercq, 2009).

properties

IUPAC Name |

2-pyrazin-2-yl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N4OS/c16-15(17,18)9-3-1-2-4-10(9)21-13(23)12-8-24-14(22-12)11-7-19-5-6-20-11/h1-8H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYFEZNEDJMBLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2483386.png)

![N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483396.png)

![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/no-structure.png)